![molecular formula C28H23N3O2S B5052642 (2Z)-2-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5052642.png)
(2Z)-2-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety with a thiazolo[3,2-a]benzimidazole core, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylphenol , ethyl bromide , indole-3-carboxaldehyde , and 2-aminobenzimidazole . The synthetic route may involve:
Etherification: Reacting with to form .
Condensation: Condensing with to form an intermediate.
Cyclization: Reacting the intermediate with under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding oxides.
Reduction: Reduction reactions using or can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the indole or benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction may produce alcohols or amines .
Scientific Research Applications
(2Z)-2-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biology: Studying its effects on cellular pathways and its potential as a therapeutic agent.
Material Science: Exploring its properties for use in organic electronics or as a component in advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-2-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
Compared to similar compounds, (2Z)-2-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one stands out due to its unique combination of an indole moiety with a thiazolo[3,2-a]benzimidazole core. This structural uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2Z)-2-[[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S/c1-18-11-12-19(2)25(15-18)33-14-13-30-17-20(21-7-3-5-9-23(21)30)16-26-27(32)31-24-10-6-4-8-22(24)29-28(31)34-26/h3-12,15-17H,13-14H2,1-2H3/b26-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXHOIUAJLNMKE-QQXSKIMKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N5C6=CC=CC=C6N=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.